Complete Carcinogen: 100% Sarcoma Incidence vs. Analogs in Rat Single-Injection Model
In a direct head-to-head rat carcinogenicity study, 7-bromomethyl-12-methylbenz[a]anthracene (7-BrMe-12-MeBA) produced a 100% incidence of sarcoma after a single subcutaneous injection, whereas the non-methylated analog 7-bromomethylbenz[a]anthracene (7-BrMeBA) was less carcinogenic than its parent hydrocarbon 7-methylbenz[a]anthracene [1]. This establishes 7-BrMe-12-MeBA as a complete, potent carcinogen in this model, contrasting sharply with the weaker activity of 7-BrMeBA.
| Evidence Dimension | Sarcoma incidence after single subcutaneous injection in rats |
|---|---|
| Target Compound Data | 100% incidence (dose: 2.5 mg/rat; ~0.056–0.075 mmol/kg based on reported injection volumes) [1] |
| Comparator Or Baseline | 7-Bromomethylbenz[a]anthracene (7-BrMeBA): less carcinogenic than 7-methylbenz[a]anthracene; quantitative incidence not explicitly reported as 100% in the same study [1] |
| Quantified Difference | Qualitative difference: complete carcinogen (100% penetrance) vs. comparably weaker carcinogen under identical protocol conditions. |
| Conditions | Single subcutaneous injection; female Chester Beatty hooded rats; observation until palpable tumor or termination; Dipple & Slade 1970 protocol [1]. |
Why This Matters
For researchers requiring a polycyclic aromatic hydrocarbon that reliably induces tumors in 100% of animals with a single dose—enabling robust statistical analysis with minimal group sizes—7-BrMe-12-MeBA is the only bromomethylbenz[a]anthracene demonstrated to meet this threshold.
- [1] Dipple A, Slade TA. Structure and activity in chemical carcinogenesis: Reactivity and carcinogenicity of 7-bromomethylbenz[a]anthracene and 7-bromomethyl-12-methylbenz[a]anthracene. Eur J Cancer. 1970;6(5):417-423. View Source
